1,4-Dioxan-2,5-dimethanol

Übersicht

Beschreibung

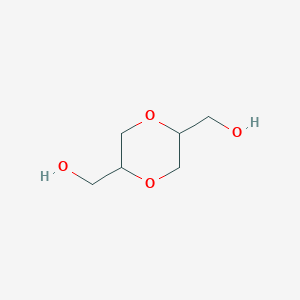

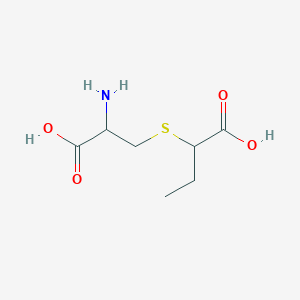

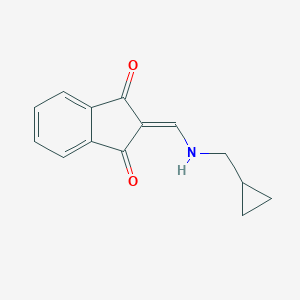

1,4-Dioxane-2,5-dimethanol is a low molecular weight compound with the chemical formula C6H12O4. It is a derivative of 1,4-dioxane, a six-membered cyclic ether. This compound is characterized by the presence of two hydroxymethyl groups attached to the dioxane ring at positions 2 and 5. It is insoluble in water but can react with glycidol to form ring-opening polymerization products .

Wissenschaftliche Forschungsanwendungen

1,4-Dioxane-2,5-dimethanol has several scientific research applications:

Synthesis of Polymers: It serves as a precursor for the synthesis of polyethers and polyesters, which are widely used in various materials and applications.

Organic Chemistry Studies: It is used in studies exploring the reactivity of diols and their interactions with other molecules, providing insights into reaction mechanisms and the development of new synthetic methods.

Potential Biomedical Applications: Some studies have explored its potential for biomedical applications such as drug delivery and bioconjugation, although further research is needed to determine its efficacy and safety.

Wirkmechanismus

Target of Action

1,4-Dioxane-2,5-dimethanol interacts with several targets. It has been found to interact with Subtilisin Carlsberg in Bacillus licheniformis, Tumor necrosis factor ligand superfamily member 13B , Epsin-1 , and Transforming growth factor beta-3 in humans . These targets play crucial roles in various biological processes, including protein degradation, immune response, endocytosis, and cell growth and differentiation.

Mode of Action

It is known to bind to membranes enriched in phosphatidylinositol 4,5-bisphosphate (ptdins(4,5)p2), modifying membrane curvature and facilitating the formation of clathrin-coated invaginations . This interaction can lead to changes in cellular processes such as endocytosis and signal transduction.

Biochemical Pathways

1,4-Dioxane-2,5-dimethanol is involved in the ring-opening polymerization process when it reacts with glycidol . This reaction can lead to the formation of polymers with various applications.

Pharmacokinetics

It is a low molecular weight compound that is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its low solubility and molecular weight.

Result of Action

It has been suggested that 1,4-dioxane, a related compound, can cause serious abnormalities in allium cepa meristematic cells . It can decrease the mitotic index and increase chromosomal abnormalities and micronucleus frequency . More research is needed to understand the specific effects of 1,4-Dioxane-2,5-dimethanol.

Action Environment

The action of 1,4-Dioxane-2,5-dimethanol can be influenced by environmental factors. For instance, its insolubility in water may affect its bioavailability and efficacy . Additionally, its stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.

Biochemische Analyse

Biochemical Properties

1,4-Dioxane-2,5-dimethanol interacts with various enzymes and proteins in biochemical reactions . It reacts with glycidol to form ring-opening polymerization products . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

The molecular mechanism of action of 1,4-Dioxane-2,5-dimethanol involves its reaction with glycidol to form ring-opening polymerization products . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound reacts with glycidol to form ring-opening polymerization products . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

It is known that this compound can influence cell function

Metabolic Pathways

It is known that this compound reacts with glycidol to form ring-opening polymerization products . This suggests that it may interact with enzymes or cofactors in these pathways.

Transport and Distribution

It is known that this compound is insoluble in water , which may affect its localization or accumulation within cells and tissues.

Subcellular Localization

It is known that this compound can influence cell function . This suggests that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

Vorbereitungsmethoden

1,4-Dioxane-2,5-dimethanol can be synthesized through the reaction of 1,4-dichlorobutane with methanol under alkaline conditions. The reaction involves the substitution of chlorine atoms with hydroxymethyl groups, followed by appropriate purification steps to obtain the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

1,4-Dioxane-2,5-dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxymethyl groups can participate in substitution reactions with various reagents.

Polymerization: It reacts with glycidol to form ring-opening polymerization products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1,4-Dioxane-2,5-dimethanol can be compared with other similar compounds such as:

1,4-Dioxane: A simpler derivative without hydroxymethyl groups, used primarily as a solvent.

1,3-Dioxane-5,5-dimethanol: Another dioxane derivative with similar properties but different substitution patterns.

1,4-Dioxane-2,3-diols: Vicinal diols that are helpful for synthesizing polymer structures.

The uniqueness of 1,4-Dioxane-2,5-dimethanol lies in its specific substitution pattern, which allows it to participate in unique chemical reactions and applications compared to its analogs.

Eigenschaften

IUPAC Name |

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRYYSSZMQDPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337859 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14236-12-5 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 1,2-Dihydroxyacetone and 1,4-Dioxane-2,5-dimethanol?

A: 1,2-Dihydroxyacetone (DHA) exists in different forms, including a dimeric form. [] One of the stereoisomers of this dimer is trans-2,5-dihydroxy-1,4-dioxane-2,5-dimethanol, also referred to as 1,4-Dioxane-2,5-dimethanol. This dimer is one of the forms in which DHA can be found. []

Q2: Are there any studies on the structural characterization of 1,4-Dioxane-2,5-dimethanol?

A: While the provided abstracts don't contain specific structural data on 1,4-Dioxane-2,5-dimethanol, they mention a related compound: 2,5-diethoxy-1,4-dioxane-2,5-dimethanol. [] This suggests that researchers have investigated the structural characteristics of similar molecules, which could offer insights into 1,4-Dioxane-2,5-dimethanol as well. Further research is needed to explore the specific structural properties of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

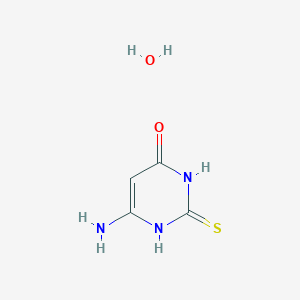

![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)

![1-chloro-3-[4-(ethoxymethyl)phenyl]benzene](/img/structure/B26771.png)

![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)